molecular formula C13H16N2O3S B12690947 3-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,2-propanediol CAS No. 7251-57-2

3-(((4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl)thio)-1,2-propanediol

Cat. No.: B12690947
CAS No.: 7251-57-2
M. Wt: 280.34 g/mol
InChI Key: LKIPXLLNVPGCAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 64070 typically involves the reaction of 4-aminothiophenol with 2-chloro-1,3,4-thiadiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of NSC 64070 can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 64070 undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

NSC 64070 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of NSC 64070 involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and the aminophenylthio group allow the compound to bind to these targets and modulate their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A simpler analog without the aminophenylthio group.

    2-Amino-1,3,4-thiadiazole: Lacks the substituted phenyl group.

    5-Phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amino group.

Uniqueness

NSC 64070 is unique due to the presence of both the aminophenylthio group and the thiadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

7251-57-2

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

3-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]propane-1,2-diol

InChI

InChI=1S/C13H16N2O3S/c1-9-11-4-2-3-5-12(11)14-13(15(9)18)8-19-7-10(17)6-16/h2-5,10,16-17H,6-8H2,1H3

InChI Key

LKIPXLLNVPGCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CSCC(CO)O)[O-]

Origin of Product

United States

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